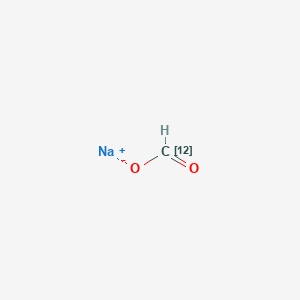

Sodium (~12~C)formate

Description

Sodium formate (Na[HCOO]), the sodium salt of formic acid, is a white, odorless crystalline solid with a molecular weight of 68.01 g/mol . It is highly soluble in water and exhibits stability under normal storage conditions, making it a versatile compound in industrial applications. Synthesized via reactions between sodium hydroxide and formic acid or carbon monoxide under high pressure , sodium formate is utilized in textiles (dyeing/printing), leather tanning, paper production, and as a buffering/reducing agent in chemical synthesis . Its low melting point (253°C) and non-toxic, biodegradable nature further enhance its industrial appeal .

Properties

CAS No. |

1218765-26-4 |

|---|---|

Molecular Formula |

CHNaO2 |

Molecular Weight |

67.997 g/mol |

IUPAC Name |

sodium;oxo(112C)methanolate |

InChI |

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+0; |

InChI Key |

HLBBKKJFGFRGMU-XUGDXVOUSA-M |

Isomeric SMILES |

[12CH](=O)[O-].[Na+] |

Canonical SMILES |

C(=O)[O-].[Na+] |

Origin of Product |

United States |

Scientific Research Applications

Food Industry Applications

Sodium formate is recognized as Generally Recognized As Safe (GRAS) for use in food products. Its primary role is to enhance the growth of microbial food cultures in fermented dairy and soy products. The applications include:

- Cultured Milk Products : Used in products like yogurt, sour cream, and cheese to support microbial growth.

- Fermented Soy Products : Enhances fermentation processes in soy milk and related products.

Case Study : A GRAS notice highlighted the use of sodium formate in cultured milk products, demonstrating its efficacy in promoting the growth of microbial food cultures during fermentation processes .

Agricultural Applications

Sodium formate has been evaluated for its potential as a feed additive in livestock. The European Food Safety Authority (EFSA) concluded that sodium formate can act as an effective preservative in animal feed, enhancing the shelf-life and quality of feedstuffs across various animal species .

Data Table: Efficacy of Sodium Formate as a Feed Additive

| Application Area | Efficacy Level | Species Affected |

|---|---|---|

| Feed Preservation | High | All animal species |

| Microbial Growth Support | Moderate | Ruminants, Poultry |

Medical Applications

Recent studies have explored the cytotoxic effects of sodium formate on cancer cells. Research indicates that sodium formate can induce apoptosis (programmed cell death) in certain cancer cell lines through the activation of specific signaling pathways.

- Mechanism : Sodium formate activates the JNK signaling pathway, leading to increased levels of reactive oxygen species and subsequent cell death.

- Cell Line Studies : In experiments with 661W cells, treatment with sodium formate resulted in a significant reduction in cell viability in a dose-dependent manner .

Case Study : A study demonstrated that treating 661W cells with 120 mM sodium formate for 24 hours reduced cell viability significantly compared to control groups, indicating its potential as a therapeutic agent against specific cancers .

Environmental Applications

Sodium formate has been investigated for its role in environmental remediation processes. It has shown potential in water purification methods by decomposing organic pollutants such as phenol.

- Decomposition Studies : Research indicates that sodium formate can effectively decompose phenol in water through advanced oxidation processes, highlighting its utility in environmental cleanup efforts .

Data Table: Environmental Efficacy of Sodium Formate

| Pollutant | Decomposition Rate | Method Used |

|---|---|---|

| Phenol | High | Advanced Oxidation |

| General Organic Compounds | Moderate | Biodegradation |

Biodegradability and Safety Assessments

Sodium formate is classified as readily biodegradable based on various studies assessing its environmental impact. It has shown low bioaccumulation potential and is not considered a dermal sensitizer under controlled conditions .

Biodegradability Data Table

| Test Method | Biodegradation Rate (Day 28) | |

|---|---|---|

| Closed Bottle Test | 86% | Readily Biodegradable |

| OECD TG 306 | Varies | Low Environmental Impact |

Mechanism of Action

Sodium formate exerts its effects through various mechanisms:

Comparison with Similar Compounds

Key Observations :

- Sodium formate’s low melting point facilitates its use in low-temperature processes, unlike calcium formate, which requires higher thermal stability .

- Potassium formate’s exceptional solubility makes it superior in deicing applications, whereas cadmium formate’s toxicity limits its utility .

Mechanical and Structural Behavior

Under hydrostatic pressure, sodium formate exhibits negative linear compressibility (NLC) , a property shared with α-calcium formate but absent in cadmium formate :

This behavior is critical in material science for designing pressure-responsive materials.

Buffering and Reactivity

Sodium formate’s buffering efficacy (pKa ~3.75) surpasses calcium formate in pharmaceutical synthesis, where precise pH control is critical . Potassium formate, while chemically similar, is less cost-effective for large-scale buffering applications .

Chemical Reactions Analysis

Thermal Decomposition

Sodium formate undergoes stepwise decomposition upon heating:

Stage 1 (250–290°C):

Products: Sodium oxalate (Na₂C₂O₄) and hydrogen gas .

Stage 2 (>290°C):

Products: Sodium carbonate (Na₂CO₃) and carbon monoxide .

Acid Hydrolysis

Reaction with hydrochloric acid yields formic acid:

This method is used industrially to recover formic acid .

Alkaline Hydrolysis

Reacts with sodium hydroxide to form sodium carbonate:

This reaction is pivotal in sodium carbonate production .

Buffering Action

In aqueous solutions, sodium formate acts as a buffer with formic acid:

Maintains pH stability in dyeing and pharmaceutical processes .

Atmospheric Oxidation

Exposure to oxygen produces carbon dioxide and sodium hydroxide:

Key for impurity removal in industrial settings .

Radiolysis in Aqueous Solutions

Under gamma irradiation, sodium formate undergoes radiolytic decomposition:

| Product | G-Value (Molecules/100 eV) | Conditions |

|---|---|---|

| Oxalate (C₂O₄²⁻) | 1.35 | 0.5 N solution, pH 7–11 |

| Hydrogen (H₂) | 1.18 | Fast electron irradiation |

| Glyoxalate (CHO-COO⁻) | 0.64 |

Data source: Radiolysis study of 0.1–0.5 N solutions .

Electrolysis

Electrolysis in aqueous media produces hydrogen and sodium hydroxide:

Conditions: Room temperature, aluminum electrodes preferred for corrosion resistance .

Hydrothermal Reactions

At elevated temperatures (>350°C) and pressures, sodium formate undergoes gasification:

| Temperature (°C) | Major Products | Yield (%) |

|---|---|---|

| 350 | CH₄, H₂ | 30–40 |

| 450 | H₂, CO₂ | 75–92 |

Mechanism: Decarboxylation and reforming pathways dominate at higher temperatures .

Reaction with Sulfuric Acid

Concentrated sulfuric acid converts sodium formate to formic acid:

Used in large-scale formic acid synthesis .

Haloform Reaction

Reaction with chloroform and sodium hydroxide:

A byproduct in synthetic organic chemistry .

Thermochemical Data

Key enthalpy changes for sodium formate reactions:

| Reaction | ΔᵣH° (kJ/mol) | Conditions |

|---|---|---|

| -293.3 ± 5.0 | Solid phase | |

| Hydrolysis of chloral hydrate with NaOH | -102.8 | Liquid phase |

Preparation Methods

Key Considerations:

-

Temperature Control : Rapid neutralization risks boiling and splattering; cooling baths or incremental reagent addition mitigate this1.

-

Purity Optimization : Residual NaOH or HCOOH necessitates post-synthesis washing with ethanol or acetone.

Industrial Synthesis via Carbon Monoxide Absorption

Large-scale production frequently utilizes carbon monoxide (CO) absorption into sodium hydroxide under high pressure (6–8 bar) and elevated temperatures (130°C):

This method leverages the abundance of CO from syngas or methanol carbonylation byproducts. The FDA GRAS Notice 668 highlights its suitability for food-grade sodium formate, provided residual metals (As < 3 ppm, Pb < 10 ppm) meet stringent specifications.

Process Advantages:

-

Cost Efficiency : Utilizes low-cost feedstocks (CO and NaOH).

-

Scalability : Continuous flow systems achieve annual outputs exceeding 100,000 metric tons.

Reduction and Recrystallization Techniques

Reduction methods employ agents like ferrous sulfide (FeS) or sodium thiosulfate (Na₂S₂O₃) to convert sodium formate precursors. For example, suspending sodium formate in FeS at 80–100°C facilitates reduction to high-purity product. Post-reduction, recrystallization refines the compound by exploiting its solubility profile:

Extraction and Electrolysis Approaches

Liquid-Liquid Extraction

Sodium formate’s differential solubility in organic solvents like n-butanol or toluene enables separation from aqueous mixtures. Adjusting pH to 8–9 enhances partition coefficients, achieving 85–90% recovery.

Electrolytic Synthesis

Electrolysis of sodium chloride (NaCl) generates metallic sodium and hydrogen gas, which react with CO₂ to form sodium formate:

This method, though energy-intensive, produces negligible waste and aligns with green chemistry principles.

Specialized Preparations and Patent Methods

Patent DE102005020890A1 details a solid sodium diformate (NaHCOO·HCOOH) preparation by heating sodium formate with ≥74% formic acid. The process yields a stable, hygroscopic product with ≥35% formic acid content, ideal for agricultural preservatives.

Comparative Analysis of Methods

Q & A

Q. What methodologies are recommended for optimizing sodium formate synthesis to achieve high purity?

To optimize sodium formate synthesis, researchers should:

- Compare synthesis routes : Evaluate methods such as formic acid neutralization with sodium hydroxide, carbon monoxide reaction with sodium hydroxide under pressure, or hydrogenation of sodium bicarbonate. Prioritize routes with minimal byproducts and high atom economy .

- Control impurities : Use techniques like recrystallization, vacuum drying, or chromatography to remove impurities (e.g., residual formic acid, sodium carbonate). High-purity sodium formate (>99%) is critical for applications requiring precise stoichiometry, such as pharmaceutical synthesis .

- Monitor reaction conditions : Track temperature, pressure, and pH during synthesis. For example, hydrogenation of sodium bicarbonate requires precise temperature control (80–120°C) to avoid decomposition .

Q. What are the best practices for characterizing sodium formate’s structural and thermal properties?

- Structural analysis : Use X-ray diffraction (XRD) to confirm crystalline structure and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., formate ion peaks at ~1350 cm⁻¹ and ~1600 cm⁻¹) .

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Sodium formate exhibits phase transitions at 491.5 K (enthalpy ΔH = 1.214 kJ/mol) and 530.46 K (ΔH = 17.710 kJ/mol), corresponding to crystalline-to-liquid transitions .

- Purity validation : Employ titration (e.g., acid-base titration) or nuclear magnetic resonance (NMR) to quantify residual reactants or byproducts .

Q. How should researchers mitigate safety risks when handling sodium formate in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection is required if dust generation is likely .

- Ventilation and storage : Work in a fume hood to avoid inhalation. Store in airtight containers in dry, cool environments to prevent hygroscopic degradation .

- Emergency protocols : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dissolution and contamination .

Advanced Research Questions

Q. How can thermodynamic modeling improve the design of sodium formate-based phase change materials (PCMs)?

- Data-driven modeling : Incorporate enthalpy (ΔH) and entropy (ΔS) values from NIST datasets (e.g., ΔStrs = 33.39 J/mol·K at 530.46 K) to predict thermal storage capacity .

- Experimental validation : Compare predicted phase transitions with differential scanning calorimetry (DSC) results. For example, sodium formate’s latent heat (17.71 kJ/mol) makes it suitable for low-temperature PCMs, but its hygroscopicity requires encapsulation to stabilize performance .

- Interdisciplinary applications : Test compatibility with construction materials (e.g., concrete additives) by analyzing compressive strength under varying temperatures and additive concentrations .

Q. What experimental designs address contradictions in sodium formate’s environmental impact assessments?

- Toxicity studies : Conduct ecotoxicological assays using standardized organisms (e.g., Daphnia magna) to resolve discrepancies in aquatic toxicity data. Prior studies report LD50 values of 11,200 mg/kg (mice), but long-term soil health impacts remain debated .

- Degradation pathways : Use liquid chromatography-mass spectrometry (LC-MS) to identify breakdown products (e.g., CO, CO₂) under UV irradiation or microbial activity. Contrast aerobic vs. anaerobic conditions to model environmental fate .

- Agricultural field trials : Evaluate sodium formate’s dual role as a pH regulator and carbon source in soil. Monitor crop yields and microbial diversity to balance benefits (reduced fertilizer use) and risks (soil salinization) .

Q. How can researchers enhance reproducibility in sodium formate-based experiments?

- Detailed protocols : Follow ACS guidelines for documenting synthesis steps, including equipment specifications (e.g., autoclave manufacturer, pressure calibration) and raw material sources .

- Data transparency : Publish raw datasets (e.g., XRD spectra, TGA curves) in supplementary materials. Use standardized units (e.g., kJ/mol, K) for thermodynamic properties .

- Cross-validation : Collaborate with independent labs to verify results, particularly for novel applications like aerospace deicing or textile dyeing .

Methodological Guidance Tables

Q. Table 1. Comparison of Sodium Formate Synthesis Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.